N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxy acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzonitrile with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to produce 2-(4-nitrophenyl)-1,3,4-oxadiazole. The final step involves the reaction of this intermediate with benzyl bromide and phenoxyacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the oxadiazole ring may interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-phenoxyacetamide
- N-butyl-2-phenoxyacetamide
- 2-(2-tert-butyl-phenoxy)-N-(1-phenylethyl)-acetamide
Uniqueness
N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the nitrophenyl and oxadiazole groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C23H18N4O5 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18N4O5/c28-21(24-14-16-6-2-1-3-7-16)15-31-20-9-5-4-8-19(20)22-25-23(32-26-22)17-10-12-18(13-11-17)27(29)30/h1-13H,14-15H2,(H,24,28) |
InChI Key |
POFXYXCCVNGACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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